molecular formula C16H15N3S B4528202 3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole

3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole

Cat. No.: B4528202
M. Wt: 281.4 g/mol
InChI Key: CTCHXTUBGLSPQC-UHFFFAOYSA-N
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Description

3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with benzyl halides.

    Introduction of the Phenylthio Methyl Group: The phenylthio methyl group can be introduced via a nucleophilic substitution reaction using thiophenol and formaldehyde under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thiophenol, formaldehyde, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted triazoles.

Scientific Research Applications

3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Chemical Biology: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure without the benzyl and phenylthio methyl groups.

    3-benzyl-1H-1,2,4-triazole: Similar to the target compound but lacks the phenylthio methyl group.

    5-[(phenylthio)methyl]-1H-1,2,4-triazole: Similar to the target compound but lacks the benzyl group.

Uniqueness

3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole is unique due to the presence of both benzyl and phenylthio methyl groups, which enhance its chemical reactivity and biological activity. These substituents contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-benzyl-5-(phenylsulfanylmethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-3-7-13(8-4-1)11-15-17-16(19-18-15)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCHXTUBGLSPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=N2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole
Reactant of Route 3
3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole
Reactant of Route 4
3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole
Reactant of Route 5
3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole
Reactant of Route 6
3-benzyl-5-[(phenylthio)methyl]-1H-1,2,4-triazole

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